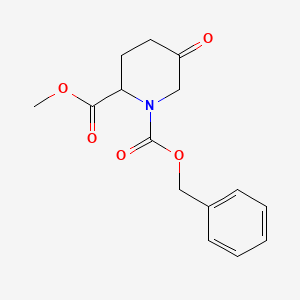

1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

Description

BenchChem offers high-quality 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl 5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKHJRQXLOFHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester: A Technical Guide

This guide provides an in-depth exploration of the synthesis and characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and the strategic placement of functional groups on this core allows for the fine-tuning of biological activity.[1] This document will detail a robust and logical synthetic pathway, grounded in established chemical principles, and provide a comprehensive overview of the analytical techniques required to verify the structure and purity of the target compound.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The presence of a ketone, a protected amine, and an ester functionality in the target molecule, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, offers multiple points for further chemical elaboration, rendering it a versatile intermediate for the synthesis of complex molecular architectures.

A Strategic Synthetic Approach: The Dieckmann Condensation

The core of our synthetic strategy revolves around the intramolecular Dieckmann condensation, a powerful and reliable method for the formation of cyclic β-keto esters.[3][4] This reaction is particularly well-suited for constructing five- and six-membered rings, making it an ideal choice for the synthesis of our target piperidinone.[5] The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.

Part 1: Synthesis of the Acyclic Precursor

The success of the Dieckmann condensation hinges on the efficient preparation of the acyclic diester precursor, N-Cbz-L-glutamic acid dimethyl ester. This is achieved in a two-step process starting from the readily available amino acid, L-glutamic acid.

Step 1: N-Protection of L-Glutamic Acid

The initial step involves the protection of the amino group of L-glutamic acid with a benzyloxycarbonyl (Cbz) group. This is a crucial maneuver to prevent unwanted side reactions of the nucleophilic amine in subsequent steps. The Cbz group is selected for its stability under the conditions of esterification and Dieckmann condensation, and its susceptibility to removal under mild hydrogenolysis conditions.[6] The reaction proceeds by the nucleophilic attack of the amino group on benzyl chloroformate under basic conditions.[7][8][9]

Caption: N-Protection of L-Glutamic Acid.

Step 2: Diesterification of N-Cbz-L-Glutamic Acid

With the amine protected, the two carboxylic acid functionalities of N-Cbz-L-glutamic acid are converted to their corresponding methyl esters. This is typically achieved through Fischer esterification, by refluxing the diacid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride.[10] This transformation is essential to generate the two electrophilic carbonyl centers required for the subsequent intramolecular cyclization.

Caption: Intramolecular Dieckmann Condensation.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Materials and Methods

| Reagent/Material | Supplier | Purity/Grade |

| L-Glutamic Acid | Sigma-Aldrich | ≥99% |

| Benzyl Chloroformate | Acros Organics | 98% |

| Sodium Hydroxide | Fisher Scientific | ACS Grade |

| Methanol | J.T. Baker | Anhydrous |

| Sulfuric Acid | EMD Millipore | 98% |

| Sodium Methoxide | Alfa Aesar | 95% |

| Diethyl Ether | VWR | Anhydrous |

| Ethyl Acetate | Macron Fine Chemicals | ACS Grade |

| Hexanes | BDH | ACS Grade |

Protocol 1: Synthesis of N-Cbz-L-Glutamic Acid

-

To a stirred solution of L-glutamic acid (1 equivalent) in 2 M sodium hydroxide at 0 °C, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the pH between 9-10 by the concurrent addition of 2 M sodium hydroxide.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 6 M hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Cbz-L-glutamic acid as a white solid.

Protocol 2: Synthesis of N-Cbz-L-Glutamic Acid Dimethyl Ester

-

Suspend N-Cbz-L-glutamic acid (1 equivalent) in anhydrous methanol (10 volumes).

-

Cool the suspension to 0 °C and add concentrated sulfuric acid (0.1 equivalents) dropwise.

-

Warm the reaction mixture to reflux and maintain for 12 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Cbz-L-glutamic acid dimethyl ester.

Protocol 3: Synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

-

To a solution of N-Cbz-L-glutamic acid dimethyl ester (1 equivalent) in anhydrous toluene (20 volumes), add sodium methoxide (1.2 equivalents) portionwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Part 4: Characterization of the Final Product

Thorough characterization is imperative to confirm the identity and purity of the synthesized 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the Cbz group (7.2-7.4 ppm), the benzylic protons of the Cbz group (~5.1 ppm), the methoxy protons of the ester (~3.7 ppm), and the diastereotopic protons of the piperidine ring. |

| ¹³C NMR | Resonances for the ketone carbonyl (~205 ppm), the ester carbonyl (~170 ppm), the carbamate carbonyl (~155 ppm), carbons of the aromatic ring (127-136 ppm), and the aliphatic carbons of the piperidine ring. |

| IR Spectroscopy | Characteristic stretching frequencies for the ketone C=O (~1720 cm⁻¹), ester C=O (~1740 cm⁻¹), and carbamate C=O (~1690 cm⁻¹). [11] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound (C₁₅H₁₇NO₅, MW: 291.30 g/mol ). [12] |

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.

Conclusion

This technical guide has outlined a logical and well-precedented synthetic route for the preparation of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. The strategy, centered around the Dieckmann condensation, provides a reliable means to access this versatile building block. The detailed protocols and characterization guidelines serve as a comprehensive resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the synthesis and validation of this important intermediate for further applications in drug discovery and development.

References

- CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

- CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents.

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. Available at: [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? - ResearchGate. Available at: [Link]

-

Dieckmann Condensation Reaction Mechanism - YouTube. Available at: [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. Available at: [Link]

-

Crystal structure of γ-ethyl-l-glutamate N-carboxy anhydride - PMC - NIH. Available at: [Link]

-

Synthesis of N-Cbz-ethanolamine - PrepChem.com. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. Available at: [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. Available at: [Link]

- L-glutamic acid derivative and synthesis method and application thereof - Google Patents.

-

23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. Available at: [Link]

-

ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. - ResearchGate. Available at: [Link]

-

21.6b Dieckmann Condensation Reactions - YouTube. Available at: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity | MDPI [mdpi.com]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 8. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. arctomsci.com [arctomsci.com]

physical and chemical properties of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of piperidine, a core structure found in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of complex and biologically active agents. Its structure incorporates several key functional groups: a carbobenzyloxy (Cbz) protected amine, a ketone, and a methyl ester. This unique combination of features not only dictates its specific physicochemical properties but also provides multiple handles for synthetic modification.

This guide, prepared from the perspective of a senior application scientist, offers an in-depth exploration of the physical and chemical properties of this compound. We will move beyond a simple recitation of data to explain the causality behind its characteristics and the strategic choices in its analysis and manipulation. Understanding these core properties is paramount for its effective use as a pharmaceutical intermediate in drug discovery and development pipelines.[1][2]

Physicochemical and Chiral Properties

The physical state and solubility of a synthetic intermediate are critical parameters that influence its handling, reaction conditions, and purification. While specific experimental data for this exact compound is sparse in publicly accessible literature, we can deduce its expected properties based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Properties

| Property | Expected Value / Observation | Rationale & Scientific Insight |

| Molecular Formula | C₁₅H₁₇NO₅ | Derived from its chemical structure. |

| Molecular Weight | 291.30 g/mol | Calculated from the molecular formula. |

| CAS Number | 108462-23-9 (L-isomer); 117836-13-2 (S-isomer)[3] | The stereocenter at the 2-position necessitates distinct identifiers for each enantiomer. |

| Appearance | White to off-white solid or a viscous oil. | The presence of polar functional groups and a relatively high molecular weight suggest a solid or high-boiling oil at room temperature. |

| Melting Point | Not consistently reported; expected to be moderately low. | For comparison, the related pyroglutamate analogue, Methyl 5-oxopyrrolidine-2-carboxylate, is a liquid with a melting point of 21-23 °C.[4] The larger piperidine ring and Cbz group would likely increase the melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, THF, Acetone, DMSO). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water. | The ester and ketone groups provide polarity, enabling dissolution in common organic solvents. The bulky, non-polar Cbz group and hydrocarbon backbone limit aqueous solubility. |

| Optical Rotation | A non-zero value ([α]D) is expected for enantiomerically pure samples. | The chiral center at C2 will cause the rotation of plane-polarized light. The specific value and sign (+ or -) depend on the enantiomer and measurement conditions (solvent, concentration). |

Spectroscopic and Analytical Characterization

Robust characterization is the cornerstone of chemical synthesis. The multifunctional nature of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester gives rise to a distinct spectroscopic fingerprint. The following data is predictive, based on established principles of NMR, IR, and MS spectroscopy.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H-NMR (400 MHz, CDCl₃):

-

δ 7.30-7.40 (m, 5H): A multiplet characteristic of the five aromatic protons on the benzyl group of the Cbz protecting group.

-

δ 5.10-5.25 (m, 2H): A multiplet or two distinct doublets for the benzylic protons (-O-CH₂ -Ph) of the Cbz group. Rotational restriction (atropisomerism) around the N-C(O) amide bond can lead to two distinct signals.

-

δ 4.50-4.70 (m, 1H): A multiplet corresponding to the proton at the chiral center (C2-H ).

-

δ 3.75 (s, 3H): A sharp singlet for the methyl ester protons (-COOCH₃).

-

δ 2.20-2.80 (m, 4H): A complex series of multiplets for the four protons on the piperidine ring adjacent to the carbonyl and nitrogen atoms (C3-H₂ and C4-H₂ ).

-

δ 1.90-2.10 (m, 2H): A multiplet for the remaining two protons on the piperidine ring (C6-H₂ ).

-

-

¹³C-NMR (100 MHz, CDCl₃):

-

δ ~172 ppm: Carbonyl carbon of the methyl ester.

-

δ ~208 ppm: Carbonyl carbon of the ketone on the piperidine ring.

-

δ ~155 ppm: Carbonyl carbon of the Cbz carbamate group.

-

δ 136-137 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ 127-129 ppm: Aromatic carbons of the benzyl group.

-

δ ~67 ppm: Benzylic carbon (-O-C H₂-Ph) of the Cbz group.

-

δ ~55-57 ppm: C2 carbon of the piperidine ring.

-

δ ~52 ppm: Methyl carbon of the ester group.

-

δ ~20-45 ppm: Remaining piperidine ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the rapid confirmation of key functional groups.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1750 | C=O (Ester) | Stretch |

| ~1715 | C=O (Ketone) | Stretch |

| ~1695 | C=O (Carbamate) | Stretch |

| ~1220 | C-O (Ester/Carbamate) | Stretch |

| 3030, 1600, 1495 | Aromatic C-H, C=C | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Technique: Electrospray Ionization (ESI) is ideal due to the compound's polarity.

-

Expected Ion: [M+H]⁺ at m/z 292.12 or [M+Na]⁺ at m/z 314.10.

-

Key Fragmentation: A characteristic loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group is expected.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. This allows for selective chemical transformations, a highly desirable trait for a building block in multi-step synthesis.

Caption: Key reactive sites on the 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester scaffold.

-

N-Cbz Group (Carbamate): This is a standard protecting group for amines. Its primary role is to prevent the nitrogen from participating in unwanted side reactions.

-

Reactivity: It is exceptionally stable to most acidic and basic conditions but is selectively cleaved under hydrogenolysis conditions (H₂ gas with a Palladium catalyst). This orthogonality is a key feature, allowing for deprotection without affecting the ester or ketone.

-

-

C5-Ketone: The ketone is a versatile functional group for introducing new substituents and stereocenters.

-

Reactivity: It can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reduction can often be controlled stereoselectively. It is also a substrate for reductive amination , allowing for the introduction of a new amine substituent at the C5 position, a common strategy in drug design.[6]

-

-

C2-Ester (Methyl Ester): The ester group can be easily converted into other functionalities.

-

Reactivity: It can undergo saponification (hydrolysis) with a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.[7] This acid can then be coupled with amines to form amides, a frequent transformation in the synthesis of bioactive molecules.

-

Synthesis and Purification Workflow

This compound is typically synthesized from chiral starting materials to preserve stereochemical integrity. A common route starts from L-glutamic acid, highlighting its connection to the chiral pool.

Caption: Generalized synthetic workflow from L-glutamic acid.

Representative Purification Protocol

Purification is critical to ensure the material is suitable for subsequent synthetic steps. Column chromatography is the method of choice.

-

System Preparation: A silica gel column is prepared. The choice of column size depends on the scale of the reaction.

-

Slurry Loading: The crude reaction mixture is concentrated to a minimal volume, adsorbed onto a small amount of silica gel, and dried to a free-flowing powder. This is then carefully loaded onto the top of the prepared column.

-

Elution: A solvent gradient is employed for elution. A typical starting point is a low-polarity mixture (e.g., 20% Ethyl Acetate in Hexanes), gradually increasing the polarity (e.g., to 40-50% Ethyl Acetate).

-

Rationale: This gradient approach ensures that non-polar impurities elute first, followed by the product, and finally any highly polar byproducts, providing effective separation.

-

-

Fraction Collection & Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined and the solvent is removed under reduced pressure (rotary evaporation) to yield the purified compound.

Applications in Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a key intermediate. Its structure is embedded within more complex molecules. For instance, the core piperidone scaffold is crucial for the synthesis of inhibitors for various enzymes and antagonists for receptors. The related intermediate, 5R-[(benzyloxy)amino]piperidine-2S-carboxylate, is a key component in the synthesis of Avibactam .[6] Avibactam is a non-β-lactam β-lactamase inhibitor, which is co-administered with antibiotics to combat resistant bacteria. The synthesis of Avibactam and its analogues showcases the importance of chiral piperidine intermediates derived from starting materials like the one discussed in this guide.

Conclusion

1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a strategically designed synthetic intermediate whose value lies in the predictable and orthogonal reactivity of its functional groups. A thorough understanding of its physicochemical properties, spectroscopic signature, and chemical behavior is essential for any scientist aiming to leverage its potential. From the selective deprotection of its amine to the versatile chemistry of its ketone and ester moieties, this compound provides a robust platform for constructing the complex molecular architectures required to address modern therapeutic challenges.

References

- TargetMol. (n.d.). 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid.

- Google Patents. (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

- The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from a sample RSC supporting information page.

-

UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

- Medison Ventures. (n.d.). 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid.

- 3W Pharm. (n.d.). 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester - CAS:797801-61-7.

-

PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid_TargetMol [targetmol.com]

- 2. 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid | Medison Ventures [medisonventures.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Strategic Utility of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in Modern Medicinal Chemistry

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved therapeutics. Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. Within the vast landscape of piperidine-based building blocks, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester emerges as a particularly versatile and strategic intermediate. This technical guide delves into the core attributes of this compound, elucidating its synthetic accessibility, key chemical transformations, and its demonstrated and potential applications in the design and synthesis of novel therapeutic agents, with a focus on antiviral and neuroprotective drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogenous heterocyclic ring of piperidine is a recurring motif in a vast array of biologically active molecules, from natural products to synthetic drugs.[1][2] The introduction of chiral piperidine scaffolds into small molecules can be a promising strategy to:

-

Modulate Physicochemical Properties: Influencing parameters such as pKa, logD, and aqueous solubility.[3][4]

-

Enhance Biological Potency and Selectivity: The rigid, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of pharmacophoric elements, leading to optimized binding with target proteins.[3][5]

-

Improve Pharmacokinetic Profiles: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

-

Reduce hERG Toxicity: Mitigating potential cardiac side effects.[3]

The subject of this guide, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, offers multiple points for chemical diversification, making it an exceptionally valuable starting material for library synthesis and lead optimization campaigns.

Synthesis and Key Chemical Transformations

1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (CAS 797801-61-7) and its enantiopure forms, such as the (S)-enantiomer (CAS 117836-13-2), are commercially available, providing a reliable entry point for synthetic endeavors.[6][7] The strategic positioning of the ketone, the methyl ester, and the carbobenzyloxy (Cbz) protecting group allows for a diverse range of chemical manipulations.

Stereoselective Reduction of the 5-Oxo Group

A pivotal transformation of the title compound is the stereoselective reduction of the C5 ketone to introduce a hydroxyl group. This new stereocenter significantly expands the chemical space accessible from this intermediate. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the reduction, yielding either the cis- or trans-5-hydroxy derivative.

Workflow for Stereoselective Ketone Reduction

Sources

- 1. mdpi.com [mdpi.com]

- 2. Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsr.org [jsr.org]

- 4. Design of novel sustainable pathways for the synthesis of the key intermediates of nirmatrelvir - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

Introduction: The Structural Significance of a Versatile Intermediate

1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the synthetically versatile ketone, methyl ester, and carbobenzyloxy (Cbz) protecting group, makes it a valuable building block for the synthesis of complex molecular architectures, including potent enzyme inhibitors and other therapeutic agents.[1]

Accurate structural elucidation is paramount in the development of novel pharmaceuticals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of such intermediates. This guide provides a comprehensive overview of the expected spectroscopic data for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of the title compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the Cbz group.[2]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 (methine) | 4.8 - 5.0 | dd | J = 12, 4 Hz | Alpha to ester and nitrogen, expected to be significantly downfield. |

| H-3 (methylene) | 2.2 - 2.4 | m | - | Diastereotopic protons adjacent to a chiral center. |

| H-4 (methylene) | 2.6 - 2.8 | m | - | Diastereotopic protons adjacent to the ketone. |

| H-6 (methylene) | 3.5 - 3.7 and 4.0 - 4.2 | m | - | Diastereotopic protons adjacent to the nitrogen of the Cbz group. |

| -OCH₃ (methyl ester) | ~3.7 | s | - | Characteristic singlet for a methyl ester.[3] |

| -CH₂-Ph (Cbz) | ~5.1 | s | - | Benzylic protons of the Cbz group, often a singlet.[4] |

| -C₆H₅ (Cbz) | 7.2 - 7.4 | m | - | Aromatic protons of the Cbz group.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the nature of the functional groups.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ketone) | 205 - 210 | Typical for a cyclic ketone. |

| C=O (ester) | 170 - 175 | Characteristic of an ester carbonyl.[6] |

| C=O (Cbz) | 155 - 160 | Carbamate carbonyl carbon. |

| C-2 | 55 - 60 | Alpha to ester and nitrogen. |

| C-3 | 25 - 30 | Piperidine ring methylene. |

| C-4 | 35 - 40 | Adjacent to the ketone. |

| C-6 | 45 - 50 | Adjacent to the nitrogen of the Cbz group. |

| -OCH₃ | ~52 | Methyl ester carbon. |

| -CH₂-Ph | ~67 | Benzylic carbon of the Cbz group. |

| Aromatic Carbons | 127 - 137 | Phenyl group of the Cbz moiety.[7] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. Key parameters to set include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[9]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester will be dominated by the strong absorptions of its three carbonyl groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | 1715 - 1725 | Strong | Typical for a six-membered cyclic ketone.[10][11] |

| C=O Stretch (Ester) | 1735 - 1750 | Strong | Characteristic for a saturated methyl ester. |

| C=O Stretch (Carbamate) | 1690 - 1710 | Strong | The C=O bond in the Cbz group.[12] |

| C-O Stretch (Ester & Cbz) | 1200 - 1300 | Strong | Associated with the C-O single bonds of the ester and carbamate. |

| C-H Stretch (Aromatic) | >3000 | Medium | Aromatic C-H bonds of the Cbz group. |

| C-H Stretch (Aliphatic) | <3000 | Medium | Aliphatic C-H bonds of the piperidine ring and methyl group. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to established correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

Molecular Ion (M⁺): The expected exact mass of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (C₁₅H₁₇NO₅) is approximately 291.11 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 292.12 would be expected.

Key Fragmentation Pathways: The fragmentation of the molecule will likely be initiated by the cleavage of the Cbz group and rearrangements involving the piperidine ring.

-

Loss of the benzyloxy group (-OCH₂Ph): A common fragmentation pathway for Cbz-protected amines is the loss of the benzyloxy group, leading to a fragment ion.

-

Loss of the benzyl group (-CH₂Ph): Cleavage of the benzyl group is also a highly probable fragmentation, resulting in a prominent peak.

-

Decarboxylation: Loss of the methyl carboxylate group as a radical is another possible fragmentation route.

-

Ring Cleavage: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen or the ketone.[13][14]

Visualizing Fragmentation

Caption: Predicted major fragmentation pathways for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS): Infuse the sample solution into an electrospray ionization source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion: A Predictive Framework for Structural Verification

This guide provides a detailed, predictive framework for the spectroscopic characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. By understanding the expected NMR, IR, and MS data, researchers can more confidently synthesize and verify this valuable intermediate. The provided protocols offer a starting point for the practical acquisition of high-quality spectroscopic data. While based on well-established principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structure determination.

References

- AOCS. Saturated Fatty Acids and Methyl Esters. American Oil Chemists' Society.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- Oregon St

- PubMed. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity.

- ResearchG

- Whitman College. GCMS Section 6.11.2.

- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.

- SciSpace.

- YouTube.

- ResearchGate. Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium...

- PMC. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- Oregon St

- Journal of AOAC INTERNATIONAL.

- Semantic Scholar. The Mass Spectra of Cyclic Ketones.

- ChemicalBook. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR spectrum.

- Master Organic Chemistry. 13-C NMR - How Many Signals.

- ResearchGate.

- SlidePlayer. Carbonyl - compounds - IR - spectroscopy.

- Organic Chemistry, University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones.

- bioRxiv. N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity.

- ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...

- ChemicalBook.

- PMC.

- ACS Publications. The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region.

- PMC.

- YouTube. Carbon-13 NMR Spectroscopy.

- Sigma-Aldrich.

- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- PubMed. Carbamic acid: molecular structure and IR spectra.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- ChemRxiv.

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Compound Interest. A guide to 13C NMR chemical shift values.

- PMC.

- ResearchGate. 1 H NMR spectra of pure methyl ester (a) and methyl ester using...

- Benchchem.

- MDPI.

- Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones.

- Benchchem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.

- ACS Public

- ChemicalBook. (S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER.

- YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.

- PubChem.

- Master Organic Chemistry.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aocs.org [aocs.org]

- 4. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. academic.oup.com [academic.oup.com]

- 13. GCMS Section 6.11.2 [people.whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Chiral Architectures

In the landscape of modern drug discovery and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for therapeutic efficacy and safety. Chiral piperidine scaffolds, in particular, are ubiquitous motifs in a vast array of pharmaceuticals and natural products. This technical guide delves into the pivotal role of a versatile chiral building block, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester , in the asymmetric synthesis of these crucial molecular architectures. As a senior application scientist, this document aims to provide not just a recitation of protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to harness the full potential of this valuable synthetic intermediate.

The Molecule: A Privileged Scaffold for Stereoselective Transformations

1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a molecule featuring a piperidine ring functionalized with a ketone, a carbamate-protected amine, and an ester, represents a highly strategic starting point for asymmetric synthesis. The Cbz (carboxybenzyl) protecting group offers robust stability under a range of reaction conditions and can be readily removed via hydrogenolysis. The methyl ester at the C-2 position provides a handle for further derivatization, such as amide bond formation.

Crucially, the ketone at the C-5 position is the linchpin for introducing new stereocenters. The stereochemical outcome of reactions at this site can be influenced by the pre-existing stereocenter at C-2 (in the case of a chiral starting material) or controlled through the use of chiral reagents or catalysts. This inherent functionality makes it a valuable precursor for the synthesis of diastereomerically and enantiomerically pure 5-hydroxypiperidine-2-carboxylic acid derivatives, which are key components of numerous biologically active compounds.[1][2]

Key Structural Features and Their Synthetic Implications:

-

N-Cbz Protecting Group: Provides stability and allows for selective deprotection.

-

C-2 Methyl Ester: A versatile handle for peptide couplings and other modifications.

-

C-5 Ketone: The primary site for stereoselective transformations, particularly reductions, to introduce a new stereocenter.

-

Piperidine Ring: A common and important scaffold in medicinal chemistry.[3][4]

The Core Application: Diastereoselective Reduction of the C-5 Ketone

The most prominent application of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in asymmetric synthesis is its stereoselective reduction to the corresponding 5-hydroxy derivative. The resulting cis or trans diastereomer of the 5-hydroxy-2-carboxylic acid moiety is a critical determinant of the biological activity of the final target molecule. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of this transformation.

Mechanistic Considerations in Diastereoselective Reductions

The diastereoselectivity of the ketone reduction is governed by the facial bias imposed by the existing stereocenter at C-2 and the conformation of the piperidine ring. The bulky Cbz group on the nitrogen atom influences the ring conformation, which in turn affects the accessibility of the ketone's two faces to the reducing agent.

Generally, hydride delivery can occur from either the axial or equatorial face of the ketone. The preferred trajectory is often dictated by minimizing steric hindrance and torsional strain in the transition state, as described by models such as Felkin-Anh and Cram's rule. The interplay of these factors can be finely tuned by the choice of the hydride source.

Logical Flow of Stereoselective Reduction

Sources

- 1. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 2. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into the foundational synthetic strategies, focusing on the prevalent route from L-glutamic acid, and provide a detailed examination of the key chemical transformations involved. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical insights into the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The specific substitution pattern of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, featuring a protected amine, a ketone, and a carboxylic acid ester at defined stereocenters, makes it a highly versatile chiral synthon for the construction of complex molecular architectures. Its utility as a constrained amino acid analogue allows for its incorporation into peptidomimetics and other biologically active molecules.

Historical Context and Early Synthetic Considerations

The history of the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is not marked by a singular, serendipitous discovery but rather by the logical extension of well-established organic reactions to chiral starting materials. The foundational work on the synthesis of piperidines and related nitrogen heterocycles laid the groundwork for the development of routes to more complex derivatives.

Early approaches to substituted piperidines often relied on multi-step sequences from readily available starting materials. The development of methods for the asymmetric synthesis of piperidines has been a significant area of research, driven by the demand for enantiomerically pure drug candidates.

The synthesis of the target molecule is conceptually rooted in the application of classical organic reactions to a readily available chiral starting material, L-glutamic acid. This amino acid provides the carbon backbone and the inherent stereochemistry at the C2 position of the piperidine ring. The overall strategy involves the protection of the amine, esterification of the carboxylic acid groups, and a subsequent intramolecular cyclization to form the six-membered ring.

The Prevailing Synthetic Strategy: A Multi-Step Approach from L-Glutamic Acid

The most logical and widely adopted strategy for the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester commences with the naturally occurring amino acid, L-glutamic acid. This approach is advantageous as it leverages the inherent chirality of the starting material to produce an enantiomerically enriched product. The overall synthetic pathway can be dissected into three key stages:

-

Protection and Esterification of L-Glutamic Acid: The initial steps involve the protection of the amino group and the esterification of both carboxylic acid functionalities.

-

Intramolecular Cyclization via Dieckmann Condensation: The crucial ring-forming step is achieved through a base-mediated intramolecular condensation of the resulting diester.

-

Hydrolysis and Decarboxylation (Optional): The resulting β-keto ester can be further manipulated, for instance, through hydrolysis and decarboxylation to yield the corresponding ketone.

The following sections will provide a detailed technical discussion of each of these stages.

Visualizing the Synthetic Pathway

Caption: Overall synthetic scheme from L-Glutamic Acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-Cbz-L-Glutamic Acid Dimethyl Ester

The synthesis begins with the protection of the amino group of L-glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by the esterification of both carboxylic acids.

Protocol 1: N-Protection of L-Glutamic Acid

A common method for the N-protection of glutamic acid involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a base.[2]

-

Reagents: L-Glutamic acid, Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), Benzyl Chloroformate (Cbz-Cl), Water, and an organic solvent like Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve L-glutamic acid in an aqueous solution of sodium carbonate or sodium hydroxide at 0°C.

-

Slowly add benzyl chloroformate, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Acidify the reaction mixture to precipitate the N-Cbz-L-glutamic acid.

-

Filter, wash with cold water, and dry the product.

-

Protocol 2: Esterification of N-Cbz-L-Glutamic Acid

The diester can be prepared by reacting the N-protected glutamic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or by using other standard esterification methods.

-

Reagents: N-Cbz-L-glutamic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂).

-

Procedure:

-

Suspend N-Cbz-L-glutamic acid in methanol at 0°C.

-

Add thionyl chloride dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude N-Cbz-L-glutamic acid dimethyl ester, which can be purified by chromatography.

-

Step 2: Dieckmann Condensation for Piperidone Ring Formation

The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[3] In this case, N-Cbz-L-glutamic acid dimethyl ester undergoes cyclization in the presence of a strong base to yield the desired 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.

Mechanism of the Dieckmann Condensation

The reaction proceeds through the following steps:

-

Enolate Formation: A strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH), deprotonates the α-carbon of one of the ester groups to form an enolate.

-

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the cyclic β-keto ester.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester is acidic and is deprotonated by the methoxide ion, driving the equilibrium towards the product.

-

Protonation: An acidic workup protonates the enolate to yield the final product.

Visualizing the Dieckmann Condensation Mechanism

Caption: Mechanism of the Dieckmann Condensation.

Protocol 3: Dieckmann Condensation of N-Cbz-L-Glutamic Acid Dimethyl Ester

While a specific, publicly available, detailed experimental protocol with precise yields for this exact transformation is not readily found in peer-reviewed journals, patents describe the general procedure.[4] The following is a representative protocol based on these descriptions and the general principles of the Dieckmann condensation.

-

Reagents: N-Cbz-L-glutamic acid dimethyl ester, a strong base (e.g., Sodium Methoxide, Sodium Hydride, or Sodium Ethoxide), and an aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene).

-

Procedure:

-

Dissolve N-Cbz-L-glutamic acid dimethyl ester in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong base portion-wise at a controlled temperature (often 0°C or room temperature).

-

Stir the reaction mixture for a specified time until the cyclization is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Quench the reaction carefully with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

-

Perform an aqueous workup to remove the base and salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.

-

Table 1: Key Parameters for the Dieckmann Condensation

| Parameter | Typical Conditions | Rationale |

| Base | Sodium Methoxide, Sodium Hydride, Sodium Ethoxide, Potassium tert-butoxide | A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without competing side reactions. |

| Solvent | Tetrahydrofuran (THF), Toluene, Diethyl ether | Anhydrous, aprotic solvents are essential to prevent quenching of the enolate intermediate. |

| Temperature | 0°C to reflux | The reaction temperature is optimized to balance the rate of reaction with the potential for side reactions. |

| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS to ensure complete conversion of the starting material. |

| Workup | Acidic quench | Neutralizes the excess base and protonates the enolate of the β-keto ester product. |

Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected functional groups and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the carbonyls of the ester, ketone, and carbamate.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the product.

Conclusion and Future Perspectives

The synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester from L-glutamic acid represents a classic example of applying fundamental organic reactions to a chiral starting material to generate a valuable and complex building block. The key transformation, the Dieckmann condensation, provides an efficient means of constructing the piperidone ring system. While the general synthetic strategy is well-established, further research could focus on the development of more efficient and environmentally benign catalytic methods for this transformation. The continued importance of chiral piperidine derivatives in drug discovery ensures that the synthesis of molecules like 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester will remain an area of active interest for synthetic and medicinal chemists.

References

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- US10662190B2 - Process for preparing 5R-[(benzyloxy)

- WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google P

- 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid - TargetMol.

- 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid | Medison Ventures.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Glutamic acid protection using cbz ?

- Enantiodivergent Synthesis of Benzoquinolizidinones

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)

- Claisen Condensation and Dieckmann Condens

- Dieckmann Condens

- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ

- Dieckmann Condens

- L-Glutamic acid dimethyl ester hydrochloride synthesis - ChemicalBook.

- Experimental and Theoretical Studies on the Rearrangement of 2‐Oxoazepane α,α‐Amino Acids into 2′‐Oxopiperidine β2,3,3‐Amino Acids: An Example of Intramolecular C

- Synthesis of glycopeptides derived from L-glutamic acid and D-fructose analogues.

- A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde - ResearchG

- RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery.

- Synthesis of nonracemic hydroxyglutamic acids - Beilstein Journals.

- 23.

- CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google P

- 23.

- CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google P

- N-[(Benzyloxy)carbonyl]glutamic acid | C13H15NO6 | CID 219352 - PubChem.

- Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones - Organic Chemistry Portal.

- N-Cbz-L-glutamic acid CAS#: 1155-62-0 - ChemicalBook.

- 7.

Sources

understanding the stereochemistry of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

An In-Depth Technical Guide to the Stereochemistry of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the architecture of numerous pharmaceuticals.[1] The introduction of stereocenters onto this privileged ring system allows for highly specific and nuanced modulation of pharmacological activity, profoundly influencing a drug's efficacy, potency, and safety profile.[1][2] This guide provides a comprehensive technical overview of the stereochemical landscape of a key chiral building block: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. We will explore its structural features, conformational dynamics, and the critical analytical methodologies required for its unambiguous stereochemical assignment. This document is intended to serve as an expert resource for researchers leveraging this and similar piperidine derivatives in drug discovery and development.

Molecular Structure and Inherent Stereochemical Complexity

1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, hereafter referred to as Cbz-5-oxo-pipecolate , possesses a single stereocenter at the C2 position. This gives rise to two enantiomers: (S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and (R)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.

-

C2 Stereocenter: The primary determinant of the molecule's classification as (R) or (S). The spatial arrangement of the carboxymethyl group relative to the piperidine ring dictates its interaction with chiral biological targets.

-

N1-Cbz Group: The bulky N-benzyloxycarbonyl (Cbz) protecting group plays a crucial role in the molecule's conformational preferences. Due to amide resonance, the N1-C(O) bond has partial double-bond character, restricting rotation and influencing the ring's geometry.

-

C5-Oxo Group: The ketone at the C5 position introduces a planar sp² center, which flattens the corresponding portion of the piperidine ring and can influence the overall conformational equilibrium.

The distinct three-dimensional arrangement of these functional groups is critical, as enantiomers can exhibit significantly different pharmacological and toxicological properties.[1][3] Therefore, rigorous control and analysis of the enantiomeric composition are mandated in pharmaceutical development.

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring is not planar and primarily adopts low-energy chair conformations to minimize torsional and steric strain. For Cbz-5-oxo-pipecolate, the substituents heavily influence the equilibrium between the two possible chair conformers.

The substituents at C2 (carboxymethyl) and N1 (Cbz) are sterically demanding. In a chair conformation, substituents can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The conformer that places the bulkiest groups in the equatorial position is generally favored to minimize unfavorable 1,3-diaxial interactions.

For the (S)-enantiomer, the two primary chair conformations are shown below. The equilibrium is expected to strongly favor Conformer A , where the large C2-carboxymethyl group occupies the more stable equatorial position.

Sources

preliminary biological activity screening of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester derivatives

<_Step_2>

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold."[1][2] This structural motif is present in over twenty classes of drugs, highlighting its versatility and importance in therapeutic design.[1][3] The unique stereochemical and physicochemical properties of the piperidine moiety contribute to its utility in drug design.[1] The saturated nature of the ring allows for a stable chair conformation, enabling the precise three-dimensional arrangement of substituents, which is critical for optimal interactions with biological targets.[1] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of a molecule's solubility and lipophilicity.[1][4]

The therapeutic applications of piperidine derivatives are extensive and varied, encompassing anticancer, antiviral, antimicrobial, and neuroprotective properties.[2][5][6] In oncology, piperidine moieties are integral components of many anticancer drugs, modulating critical signaling pathways, inducing apoptosis, and interacting directly with DNA.[2][7] The adaptability of the piperidine scaffold allows for the development of targeted therapies against a range of cancers, including breast, prostate, colon, and lung cancer.[8][9]

This technical guide focuses on the preliminary biological activity screening of a specific class of piperidine derivatives: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl esters. The guide will provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synthesis of these compounds, the design of a screening cascade, in-depth protocols for relevant in vitro assays, and strategies for data analysis and hit identification. By understanding the foundational principles and practical methodologies outlined herein, researchers can effectively explore the therapeutic potential of this promising class of molecules.

Synthesis and Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives

The synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester derivatives serves as the initial step in the exploration of their biological activities. The core structure, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, can be synthesized through various established organic chemistry methodologies.[10][11] The general synthetic approach often involves the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization at key positions.

A plausible synthetic route can start from readily available chiral precursors, such as amino acids, to introduce stereochemical control at the C-2 position. The piperidine ring can be constructed through reactions like the Dieckmann condensation or other intramolecular cyclization strategies. The carboxybenzyl (Cbz) protecting group on the nitrogen atom provides stability during subsequent reactions and can be removed under specific conditions if required for further derivatization. The ketone at the C-5 position and the methyl ester at the C-2 position offer opportunities for a wide range of chemical modifications to generate a library of derivatives.

General Synthetic Scheme:

Caption: General synthetic workflow for derivatives.

Characterization: Upon successful synthesis, each derivative must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carbonyls, amides).

-

Purity Analysis: High-performance liquid chromatography (HPLC) is employed to assess the purity of the synthesized compounds, which is crucial for accurate biological evaluation.

Design of the Preliminary Biological Activity Screening Cascade

A well-designed screening cascade is essential for the efficient and cost-effective evaluation of a library of novel compounds.[12][13] The cascade should be structured in a tiered approach, starting with broad, high-throughput primary assays to identify initial "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[14][15]

Screening Cascade Workflow:

Caption: Tiered screening cascade for novel compounds.

Rationale for Assay Selection: Given the broad therapeutic potential of piperidine derivatives, the primary screening should encompass assays relevant to major disease areas.[6][8]

-

Anticancer Activity: Cancer remains a leading cause of mortality worldwide, and the piperidine scaffold is present in many anticancer agents.[7][16] A primary screen against a panel of cancer cell lines is therefore a logical starting point.

-

Antimicrobial Activity: The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[17][18] Screening against a representative panel of Gram-positive and Gram-negative bacteria is a critical component of a comprehensive preliminary evaluation.

-

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes.[19][20] Including an enzyme inhibition assay in the primary screen can provide early insights into the potential mechanism of action.

In Vitro Assay Methodologies

Detailed and validated protocols are crucial for generating reliable and reproducible data. The following sections provide step-by-step methodologies for key primary screening assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] It is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[12]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.[2]

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth media overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.[12]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Enzyme Inhibition Assay: A Generic Kinase Assay

Protein kinases are a major class of drug targets, particularly in oncology. A generic kinase assay can be used for primary screening.[20][23]

Protocol:

-

Reagent Preparation: Prepare a reaction buffer, the target kinase, a generic substrate (e.g., a fluorescently labeled peptide), and ATP.

-

Compound Addition: Add the test compounds to a 96-well plate.

-

Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Signal Detection: Measure the product formation using an appropriate detection method (e.g., fluorescence polarization, luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-compound control and determine the IC₅₀ values.

Data Analysis and Hit Identification

The data generated from the primary screening assays must be carefully analyzed to identify promising "hits."

Data Presentation:

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Hypothetical Anticancer Activity of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives (IC₅₀ in µM)

| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| Compound 1 | 15.2 | 25.8 | 18.5 |

| Compound 2 | 2.5 | 5.1 | 3.8 |

| Compound 3 | >50 | >50 | >50 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Table 2: Hypothetical Antimicrobial Activity of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives (MIC in µg/mL)

| Derivative | S. aureus | E. coli |

| Compound 1 | 32 | 64 |

| Compound 2 | 8 | 16 |

| Compound 3 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 |

Hit Criteria: Establish clear criteria for what constitutes a "hit." For example, a hit in the anticancer screen might be a compound with an IC₅₀ value below 10 µM against at least one cell line. For the antimicrobial screen, a hit could be a compound with an MIC below 32 µg/mL.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR analysis can provide valuable information for guiding the synthesis of more potent and selective derivatives.[24][25][26]

Hypothetical SAR Observations:

-

Substitution at C-5: Modifications at the C-5 position may significantly impact biological activity. For instance, the introduction of a bulky aromatic group via reductive amination could enhance anticancer activity by promoting interactions with a hydrophobic pocket in the target protein.

-

Modification at C-2: The methyl ester at the C-2 position can be converted to a variety of amides. The nature of the amine used in the amidation reaction could influence both potency and physicochemical properties.

SAR Visualization:

Caption: Hypothetical Structure-Activity Relationships.

Conclusion

The represents a critical first step in the potential development of novel therapeutic agents. This guide has provided a comprehensive framework for this process, from synthesis and characterization to the design and execution of a robust screening cascade. By adhering to the principles of scientific integrity and employing the detailed methodologies outlined, researchers can effectively identify promising lead compounds for further investigation and optimization. The versatility of the piperidine scaffold, combined with a systematic approach to screening, holds significant promise for the discovery of new drugs to address unmet medical needs.[4][27][28]

References

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information.

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.

- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Scilit.

- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). BenchChem.

- Comparative Analysis of the Biological Activity of Acetylpiperidine Derivatives. (n.d.). BenchChem.

- What are the biological activities of piperidine?. (2025). BIOSYNCE.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin". (n.d.). BenchChem.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- What is an Inhibition Assay?. (n.d.). Biobide.

- Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. (2024). PubMed.

- Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). PubMed.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.

- Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena.

- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate.